4-(1-Hydrazinylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydrazinylpropyl)phenol is an organic compound with the molecular formula C9H14N2O It consists of a phenol group substituted with a 1-hydrazinylpropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydrazinylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with hydrazine. The reaction typically requires a strong base and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydrazinylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like chromic acid.
Reduction: The hydrazine moiety can be reduced to form corresponding amines under reducing conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
4-(1-Hydrazinylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydrazinylpropyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Hydroquinone: A dihydroxybenzene with antioxidant properties.
Pyrogallol: A trihydroxybenzene with similar chemical reactivity.
Uniqueness
4-(1-Hydrazinylpropyl)phenol is unique due to the presence of both a phenol and a hydrazine group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .
Properties
CAS No. |
1016523-02-6 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(1-hydrazinylpropyl)phenol |
InChI |
InChI=1S/C9H14N2O/c1-2-9(11-10)7-3-5-8(12)6-4-7/h3-6,9,11-12H,2,10H2,1H3 |
InChI Key |
AQKJZTPYWKMAFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.